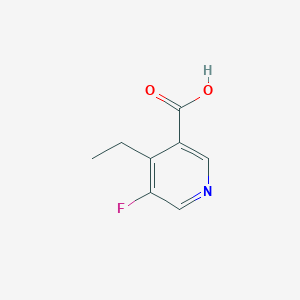
(R)-1-Iodo-2-(Boc-amino)-3-methylbutane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-Iodo-2-(Boc-amino)-3-methylbutane is a chiral organic compound that features an iodine atom, a Boc-protected amino group, and a methyl group attached to a butane backbone. The Boc group, or tert-butoxycarbonyl group, is commonly used in organic synthesis to protect amines from unwanted reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Iodo-2-(Boc-amino)-3-methylbutane typically involves multiple steps, starting from commercially available starting materials. One common route involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination: The protected amine is then subjected to iodination using iodine and a suitable oxidizing agent like sodium iodide in the presence of a solvent such as acetonitrile.
Chiral Resolution: The chiral center is introduced through a chiral auxiliary or by using a chiral catalyst.
Industrial Production Methods
Industrial production of ®-1-Iodo-2-(Boc-amino)-3-methylbutane follows similar synthetic routes but is optimized for large-scale production. This involves using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and purity.
化学反応の分析
Types of Reactions
®-1-Iodo-2-(Boc-amino)-3-methylbutane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) in DMF for azide substitution.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc removal.
Oxidation: Hydrogen peroxide (H2O2) in acetic acid for oxidation reactions.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Deprotection: Formation of the free amine.
Oxidation: Formation of iodinated oxides.
科学的研究の応用
®-1-Iodo-2-(Boc-amino)-3-methylbutane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Applied in the production of fine chemicals and agrochemicals.
作用機序
The mechanism of action of ®-1-Iodo-2-(Boc-amino)-3-methylbutane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then participate in further reactions. The iodine atom serves as a good leaving group, facilitating substitution reactions.
類似化合物との比較
Similar Compounds
- ®-3-(Boc-amino)piperidine
- ®-1-Boc-3-hydroxypiperidine
- ®-1-Boc-3-methylpiperazine
Uniqueness
®-1-Iodo-2-(Boc-amino)-3-methylbutane is unique due to its specific combination of functional groups, which allows for a wide range of chemical transformations. The presence of the iodine atom and the Boc-protected amino group makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C10H20INO2 |
|---|---|
分子量 |
313.18 g/mol |
IUPAC名 |
tert-butyl N-(1-iodo-3-methylbutan-2-yl)carbamate |
InChI |
InChI=1S/C10H20INO2/c1-7(2)8(6-11)12-9(13)14-10(3,4)5/h7-8H,6H2,1-5H3,(H,12,13) |
InChIキー |
XBOPXPWVPIOUTD-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CI)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-Chloro-2-(ethoxymethoxy)-6-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14780032.png)
![1-[Phenyl(3,4,5-trimethoxyphenyl)methyl]-1,4-diazepane](/img/structure/B14780043.png)
![4H,6H-Indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazinium, 2-(4-chlorophenyl)-5a,10b-dihydro-, (5aR,10bS)-](/img/structure/B14780053.png)








![1-[(5R)-5-ethynyl-5-(hydroxymethyl)-2H-furan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14780104.png)
